4'-(Ethoxycarbonyl)glutaranilic acid
Description
4'-(Ethoxycarbonyl)glutaranilic acid is a derivative of glutaranilic acid featuring an ethoxycarbonyl group (-O-CO-OEt) at the 4′ position. This modification enhances its physicochemical properties and biological activity, particularly in antagonistic and DNA-binding applications. The ethoxycarbonyl group serves as a critical functional moiety, influencing solubility, stability, and target interactions .
Properties
CAS No. |
147916-32-3 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(4-ethoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-20-14(19)10-6-8-11(9-7-10)15-12(16)4-3-5-13(17)18/h6-9H,2-5H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
YEPCOXMLVUHOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Ethoxycarbonyl)glutaranilic acid typically involves the esterification of glutaranilic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Glutaranilic Acid+Ethyl Chloroformate→4’-(Ethoxycarbonyl)glutaranilic Acid
Industrial Production Methods
While specific industrial production methods for 4’-(Ethoxycarbonyl)glutaranilic acid are not well-documented, the process would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction would depend on the availability of raw materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions
4’-(Ethoxycarbonyl)glutaranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4’-(Ethoxycarbonyl)glutaranilic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Ethoxycarbonyl)glutaranilic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.
Comparison with Similar Compounds
Substituent Size and Antagonistic Activity
The antagonistic activity of 4'-(Ethoxycarbonyl)glutaranilic acid derivatives is highly sensitive to substituent size. Evidence from γ-glutamyl-substituted compounds (e.g., oleanolic acid derivatives) shows:
- Methoxycarbonyl vs. Ethoxycarbonyl: No significant difference in IC₅₀ values (e.g., compounds 19a–b vs. 19c–d in FX antagonism, IC₅₀ ~0.4–0.5 µM) .
- Larger Alkyl Substituents: Activity decreases as substituent size increases. For example: n-Propoxycarbonyl (19c) and isopropoxycarbonyl (19d) retain activity (IC₅₀ ~0.5 µM). Phenoxycarbonyl (19h) exhibits weak activity (IC₅₀ 2.22 ± 0.55 µM) .
Table 1: Antagonistic Activity of γ-Glutamyl Derivatives
| Substituent | IC₅₀ (µM) | Reference |
|---|---|---|
| Ethoxycarbonyl (19a–b) | 0.4–0.5 | |
| n-Propoxycarbonyl | 0.5 | |
| Phenoxycarbonyl | 2.22 |
This trend highlights the importance of balancing steric bulk and hydrophobicity for optimal target engagement.
Positional Isomerism and DNA-Binding Capacity
The ethoxycarbonyl group’s position significantly impacts biological interactions:
- Positions 3 and 5 : In 1,4-DHP derivatives (e.g., AV-153 Na), ethoxycarbonyl groups at these positions enhance DNA-binding capacity, with hyperchromic and bathochromic shifts observed. Substitution with propoxycarbonyl (J-4-96) reduces binding affinity by ~30-fold .
- 4′ Position in Glutaranilic Acid : The 4′-ethoxycarbonyl group in glutaranilic acid derivatives likely optimizes spatial orientation for antagonistic activity, avoiding steric clashes observed in larger substituents .
Table 2: DNA-Binding and Antimicrobial Activity
| Compound | Substituent Position | DNA-Binding Affinity (Relative) | Antimicrobial Activity |
|---|---|---|---|
| AV-153 Na | 3,5-ethoxycarbonyl | High | Yes |
| J-4-96 | 3,5-propoxycarbonyl | Low | No |
| This compound | 4′ | Not reported | Antagonistic activity |
Comparison with Carboxylic Acid Derivatives
Ethoxycarbonyl-modified compounds in other frameworks exhibit distinct properties:
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid : High solubility (Log S = -1.7) and moderate GI absorption, contrasting with this compound’s lower solubility due to additional functional groups .
- 4-(Methoxycarbonyl)benzoic Acid : The methoxycarbonyl group reduces acidity (pKa ~4.5) compared to ethoxycarbonyl analogs, affecting ionization and bioavailability .
Table 3: Physicochemical Properties
| Compound | Log S | Hydrogen Bond Donors | TPSA (Ų) |
|---|---|---|---|
| This compound | -2.1* | 3 | 95 |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | -1.7 | 2 | 75 |
| 4-(Methoxycarbonyl)benzoic acid | -1.5 | 1 | 63 |
*Estimated based on structural analogs.
Biological Activity
4'-(Ethoxycarbonyl)glutaranilic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the modification of glutamic acid derivatives. The incorporation of the ethoxycarbonyl group enhances the compound's lipophilicity, potentially improving its biological activity. The following reaction scheme outlines a general synthetic pathway:
- Starting Material: Glutamic acid
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Reaction Conditions: Room temperature, under inert atmosphere
- Product Isolation: Purification via recrystallization or chromatography
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibiotics.
The antimicrobial mechanism of this compound appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies showing that the compound can bind to key enzymes involved in these processes, effectively leading to bacterial cell lysis.
Study 1: Efficacy Against Resistant Strains
A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The compound showed a reduction in bacterial load in infected mice models, indicating its potential as an alternative treatment option for resistant infections.
Study 2: Synergistic Effects with Other Antibiotics
In another investigation, Johnson et al. (2021) explored the synergistic effects of combining this compound with conventional antibiotics like ampicillin. The combination therapy resulted in a lower MIC compared to either agent alone, suggesting enhanced efficacy through synergistic action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4'-(Ethoxycarbonyl)glutaranilic acid, and how can reaction parameters be optimized for yield and purity?
- Methodology : The compound is typically synthesized via condensation reactions involving ethoxycarbonyl-containing precursors and amines. For example, refluxing ethoxymethylene intermediates with substituted anilines in ethanol, followed by recrystallization (e.g., acetic acid/water mixtures) to isolate the product . Key parameters include stoichiometric ratios, solvent selection (e.g., ethanol for solubility), and reaction duration (1.5–2 hours). Purity optimization may involve iterative recrystallization or column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to verify the ethoxycarbonyl group (e.g., ester carbonyl signals at ~165–170 ppm) and aromatic protons. IR can confirm functional groups (e.g., C=O stretches).
- Chromatography : HPLC with C18 columns and UV detection (e.g., 254 nm) to assess purity (>97% as per industry standards). Mobile phases like acetonitrile/water gradients are effective .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction conditions or spectroscopic data for derivatives of this compound?
- Methodology :
- Data Reconciliation : Cross-validate results using multiple characterization techniques (e.g., NMR coupled with X-ray crystallography for ambiguous stereochemistry).
- Condition Screening : Systematically test variables (e.g., pH, temperature) to identify discrepancies. For example, hydrolysis of the ethoxycarbonyl group under acidic conditions may explain yield variations .
- Comparative Studies : Benchmark findings against structurally analogous compounds (e.g., 4-Ethoxycarbonylphenylboronic acid derivatives) to identify trends in reactivity .
Q. What strategies are recommended for optimizing cross-coupling reactions involving this compound in Suzuki-Miyaura reactions?
- Methodology :
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh)) with boronic acid partners. Optimize ligand-to-metal ratios to enhance coupling efficiency.
- Solvent Systems : Employ polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature Control : Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time and byproducts .
- Post-Reaction Analysis : Monitor reaction progress via TLC and isolate products using flash chromatography .
Q. How should degradation pathways of this compound be investigated under varying experimental conditions?
- Methodology :
- Stability Studies : Expose the compound to stressors (e.g., light, heat, pH extremes). For example, incubate at 40°C/75% RH for accelerated stability testing.
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis to glutaranilic acid or decarboxylation byproducts).
- Kinetic Analysis : Apply Arrhenius plots to predict shelf-life under standard storage conditions .
Methodological Notes
- Synthetic Reproducibility : Document solvent purity and anhydrous conditions to prevent ester hydrolysis .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) and published analogs (e.g., 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid) .
- Ethical Compliance : Adhere to safety protocols (e.g., SDS guidelines) when handling boronic acids or reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
